2-Methyl-1-phenyl-1H-benzo[d]imidazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GI-555736 involves the reaction of specific organic intermediates under controlled conditions. The detailed synthetic route typically includes the formation of a Schiff base ligand derived from 3-amino-1,2,4-triazole and its subsequent reaction with 2-hydroxy-1-naphthaldehyde . The reaction conditions often involve microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of GI-555736 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored in powder form at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions: GI-555736 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: GI-555736 can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
GI-555736 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its role in altering the lifespan of eukaryotic organisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of GI-555736 involves its inhibition of VEGFR/PDGFR pathways. By binding to these receptors, the compound interferes with the signaling pathways that regulate cell growth, survival, and angiogenesis. This inhibition can lead to reduced tumor growth and metastasis in cancer models .
Comparison with Similar Compounds
Sunitinib: Another VEGFR/PDGFR inhibitor used in cancer treatment.
Sorafenib: A multi-kinase inhibitor that targets VEGFR and PDGFR among other kinases.
Pazopanib: A tyrosine kinase inhibitor that targets VEGFR and PDGFR.
Uniqueness: GI-555736 is unique in its specific molecular structure and its high potency as a VEGFR/PDGFR inhibitor. Its ability to alter the lifespan of eukaryotic organisms sets it apart from other similar compounds .
Properties
IUPAC Name |
2-methyl-1-phenylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-15-13-9-5-6-10-14(13)16(11)12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKPDVRJFZOSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348645 | |
Record name | 2-methyl-1-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-39-5 | |
Record name | 2-methyl-1-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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